[2-[[(1R,5R,7Z,9Z,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate
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Overview
Description
2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is a complex organic compound used primarily as an intermediate in the synthesis of spiramycin derivatives. Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens. The compound’s structure includes multiple functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal involves multiple steps, including the protection of hydroxyl groups and the acetylation of specific positions on the spiramycin molecule. The tert-butyldimethylsilyl (TBDMS) group is commonly used for protecting hydroxyl groups due to its stability under various reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of macrolide antibiotics and their mechanisms of action.
Medicine: For the development of new antibiotic therapies.
Industry: In the large-scale production of spiramycin derivatives for pharmaceutical use
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal involves its role as an intermediate in the synthesis of spiramycin derivatives. Spiramycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins.
Comparison with Similar Compounds
Similar Compounds
2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal: A similar compound with a slightly different structure, used for similar applications.
2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin II 3,18-(O-tert-Butyldimethylsilyl)acetal: Another derivative with different functional groups.
Uniqueness
2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is unique due to its specific functional groups and protective groups, which make it a valuable intermediate in the synthesis of spiramycin derivatives. Its stability and reactivity under various conditions make it a preferred choice for researchers and industrial applications.
Properties
IUPAC Name |
[2-[[(1R,5R,7Z,9Z,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104N2O15Si2/c1-34-30-40-31-46(73-75(19,20)55(7,8)9)70-43(32-44(61)64-35(2)26-24-23-25-27-42(34)69-45-29-28-41(58(14)15)36(3)65-45)51(63-18)50(40)72-54-52(68-39(6)60)48(59(16)17)49(37(4)67-54)71-47-33-57(13,62)53(38(5)66-47)74-76(21,22)56(10,11)12/h23-25,27,34-38,40-43,45-54,62H,26,28-33H2,1-22H3/b24-23-,27-25-/t34-,35-,36?,37?,38?,40-,41?,42+,43-,45?,46+,47?,48?,49?,50?,51+,52?,53?,54?,57?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFRCVVOQSNCSV-KEHFGJNQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]2C[C@@H](O[C@H](CC(=O)O1)[C@@H](C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104N2O15Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.